

# Application Notes: ABTS Radical Scavenging Activity of Melanin and Melanoidin Compounds

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## Compound of Interest

Compound Name: Melanocin B

Cat. No.: B1249334

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Melanin and melanoidins are complex polymeric compounds known for their diverse biological activities, including potent antioxidant properties. The ability of these compounds to scavenge free radicals is a key aspect of their potential therapeutic and preservative applications. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay is a widely used method to determine the total antioxidant capacity of natural and synthetic compounds. This application note provides a detailed protocol for assessing the ABTS radical scavenging activity of melanin and melanoidin compounds and presents a summary of reported quantitative data.

## Principle of the ABTS Assay

The ABTS assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS $\bullet$ •+). The ABTS $\bullet$ •+ is generated by the oxidation of ABTS with potassium persulfate. This radical cation has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS $\bullet$ •+ is reduced back to its colorless neutral form. The extent of decolorization, measured as a decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration and its radical scavenging capacity.

## Quantitative Data Summary

The following table summarizes the ABTS radical scavenging activity of various melanin and melanoidin compounds from different sources, as reported in the literature.

Compound/Source	Assay Conditions	Quantitative Data	Reference
Melanin from <i>Sporisorium reilianum</i> (L-25)	40 $\mu$ L sample + 4 mL ABTS solution	Max. clearance rate: 76.13%	[1]
Melanin from bacterial strain EP83	10-20% (v/v) melanin extract in ABTS solution	26.49 $\pm$ 2.34% to 43.88 $\pm$ 2.92% inhibition	[2]
Melanin from <i>Auricularia heimuer</i> (AHM)	Not specified	IC50: 83.04 $\mu$ g/mL	[3]
Melanoidins from Soy Sauce	0.2–1.0 mg/mL melanoidin concentration	IC50 values varied by molecular weight fraction	[4]
Melanoidins from Fermented Willowherb Leaves	Not specified	IC50: 25.33 $\pm$ 0.52 $\mu$ g/mL	[5]
Melanoidins from Instant Soluble Coffee	1 mg/mL melanoidin concentration	329 mmol Trolox/100 g	[6]
Melanoidins from Instant Soluble Barley	1 mg/mL melanoidin concentration	124 mmol Trolox/100 g	[6]

## Experimental Protocols

This section provides a detailed methodology for the ABTS radical scavenging assay.

## Materials and Reagents

- 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
- Potassium persulfate ( $K_2S_2O_8$ )

- Phosphate buffered saline (PBS) or ethanol/methanol
- Melanin or melanoidin samples
- Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or other appropriate standards (e.g., Ascorbic Acid, Gallic Acid)
- Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm
- 96-well microplates (for microplate reader method)

## Preparation of Solutions

- ABTS Stock Solution (7 mM): Dissolve an appropriate amount of ABTS in deionized water.
- Potassium Persulfate Solution (2.45 mM): Dissolve an appropriate amount of potassium persulfate in deionized water.
- ABTS<sup>•+</sup> Radical Cation Working Solution:
  - Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.
  - Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the dark blue-green ABTS<sup>•+</sup> radical cation.
  - On the day of the assay, dilute the ABTS<sup>•+</sup> stock solution with a suitable solvent (e.g., PBS, pH 7.4, or ethanol) to obtain an absorbance of  $0.700 \pm 0.02$  at 734 nm.
- Sample Solutions: Prepare stock solutions of the melanin or melanoidin samples in a suitable solvent. From the stock solutions, prepare a series of dilutions to determine the concentration-dependent activity.
- Standard Solutions: Prepare a series of dilutions of a standard antioxidant like Trolox in the same solvent as the samples.

## Assay Procedure (Spectrophotometer Method)

- To 3.9 mL of the diluted ABTS•+ working solution, add 0.1 mL of the sample solution (or standard/blank).
- Mix the solution thoroughly.
- Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
- Measure the absorbance at 734 nm against a solvent blank.

## Assay Procedure (96-Well Microplate Reader Method)

- Pipette 20 µL of the sample solution (or standard/blank) into the wells of a 96-well microplate.
- Add 180 µL of the diluted ABTS•+ working solution to each well.
- Mix gently for a few seconds.
- Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
- Read the absorbance at 734 nm using the microplate reader.

## Calculation of Results

The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:

$$\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$$

Where:

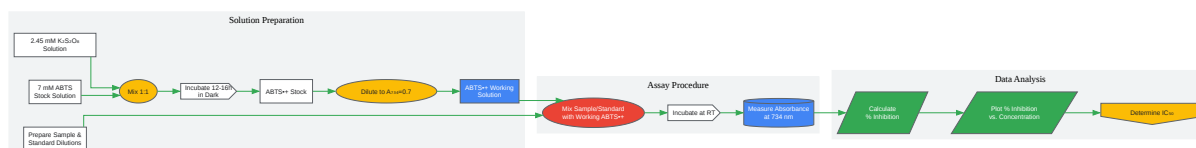
- $A_{\text{control}}$  is the absorbance of the ABTS•+ solution without the sample.
- $A_{\text{sample}}$  is the absorbance of the ABTS•+ solution with the sample.

The results can also be expressed as an IC<sub>50</sub> value, which is the concentration of the sample required to scavenge 50% of the ABTS•+ radicals. The IC<sub>50</sub> value is determined by plotting the percentage of inhibition against the sample concentrations.

Alternatively, the antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined from a standard curve of Trolox and expresses the antioxidant capacity of the sample in terms of Trolox equivalents.

## Visualizations

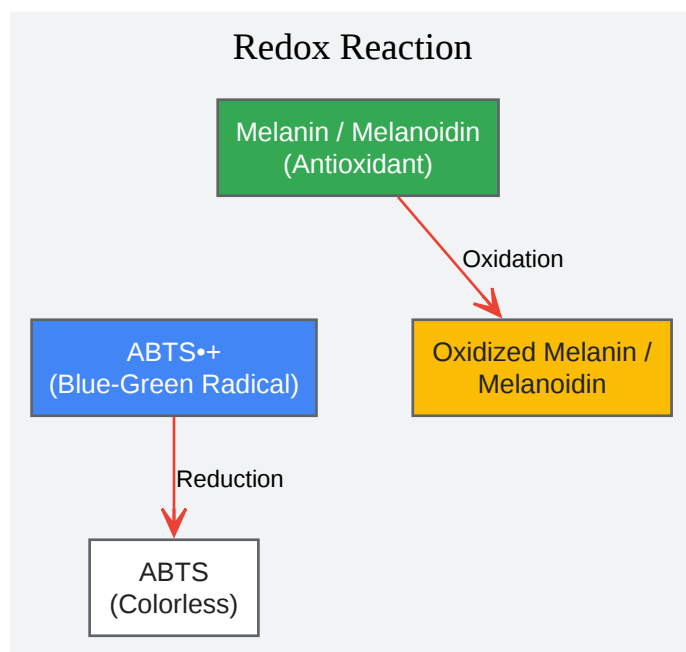
### Experimental Workflow for ABTS Assay



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Caption: Workflow for the ABTS radical scavenging assay.

## Signaling Pathway of Antioxidant Action



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Caption: Electron transfer mechanism in the ABTS assay.

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